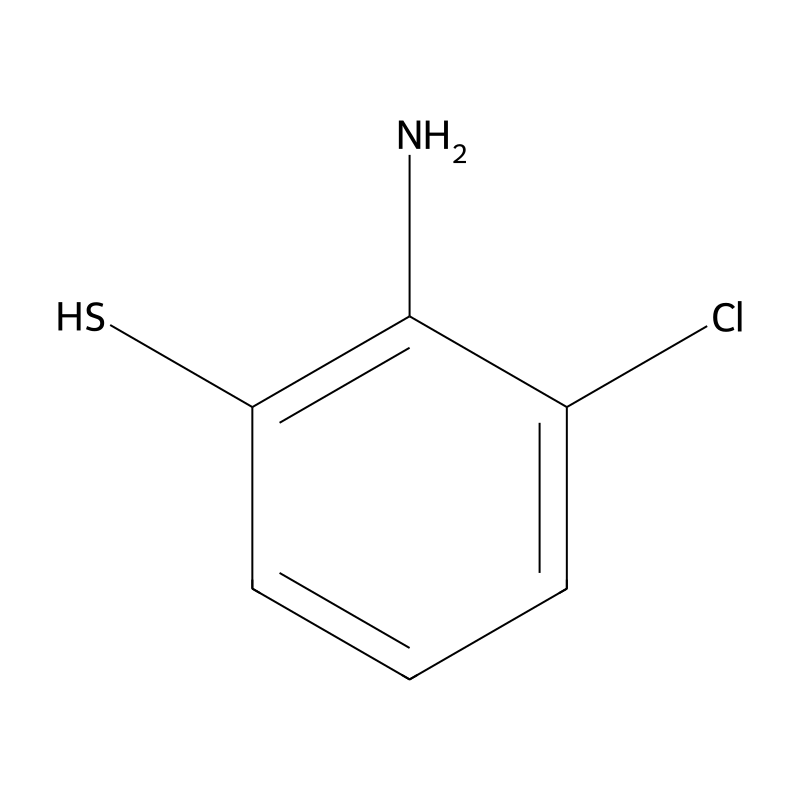

2-Amino-3-chlorothiophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Benzazoles

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of benzazoles.

Summary of the Application: 2-Amino-3-chlorothiophenol is used in the synthesis of 2-substituted benzimidazoles, benzoxazoles, and benzothiazoles . These compounds are key components in modern drug discovery .

Methods of Application or Experimental Procedures: An efficient water-catalyzed method has been developed for the synthesis of these compounds in one step . The method excludes the usage of toxic metal catalysts and bases to produce benzazoles in good to excellent yields .

Results or Outcomes: The reaction of 2-aminophenol derivatives such as 2-amino-3-methylphenol, 2-amino-4-fluorophenol, 2-amino-3-methoxyphenol with benzaldehyde proceeded in 88–91 % yields .

P2Y1 Receptor Antagonists

Specific Scientific Field: This application is in the field of Pharmacology, specifically in the development of P2Y1 receptor antagonists.

Summary of the Application: 2-Amino-3-chlorothiophenol can be used as P2Y1 receptor antagonists . P2Y1 receptors are a type of purinergic receptor, which are a family of plasma membrane molecules involved in several cellular functions such as vascular reactivity, apoptosis and cytokine secretion.

Synthesis of 2-Aminothiophene Derivatives

Specific Scientific Field: This application is in the field of Organic Chemistry, specifically in the synthesis of 2-aminothiophene derivatives.

Summary of the Application: 2-Amino-3-chlorothiophenol can be used in the synthesis of 2-aminothiophene derivatives via a three-component cyclocondensation of a ketone or an aldehyde with activated nitriles and elemental sulfur .

Methods of Application or Experimental Procedures: The synthesis is carried out in choline chloride/urea as a green solvent in the presence of NaOH as an inexpensive base . The deep eutectic solvent was found to play a catalyst and reaction medium .

Results or Outcomes: The synthesis of 2-aminothiophenes via a three-component cascade Gewald reaction in choline chloride/urea as a green solvent in the presence of NaOH as an inexpensive base was successful .

Synthesis of Heterocyclic Compounds

Specific Scientific Field: This application is in the field of Organic Chemistry, specifically in the synthesis of heterocyclic compounds.

Summary of the Application: 2-Amino-3-chlorothiophenol can be used in the synthesis of various heterocyclic compounds . These compounds are key components in modern drug discovery .

2-Amino-3-chlorothiophenol is an organic compound with the molecular formula C₆H₆ClN₁S₁ and a molecular weight of approximately 159.64 g/mol. It is characterized by the presence of an amino group (-NH₂), a chlorine atom (Cl), and a thiophenol structure, which consists of a thiophene ring bonded to a phenolic group. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features and reactivity .

- Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to the formation of new compounds.

- Acylation: The amino group can undergo acylation to form amides, which are important intermediates in organic synthesis.

- Condensation Reactions: It can react with carbonyl compounds to form thiazole derivatives, which are significant in pharmaceuticals .

The biological activities of 2-amino-3-chlorothiophenol have been explored in various studies. It exhibits:

- Antimicrobial Properties: Some derivatives of this compound have shown efficacy against certain bacterial strains, making them potential candidates for antibiotic development.

- Antioxidant Activity: The presence of the amino group contributes to its ability to scavenge free radicals, suggesting potential applications in health supplements or therapeutic agents .

Several methods for synthesizing 2-amino-3-chlorothiophenol have been reported:

- One-Pot Synthesis: A simple and environmentally friendly protocol involves the reaction of chlorothiophenol with ammonia or amines under mild conditions. This method is favored for its efficiency and reduced environmental impact .

- Reduction Reactions: Starting from 3-chlorothiophenol, reduction processes can yield 2-amino-3-chlorothiophenol through catalytic hydrogenation or using reducing agents like lithium aluminum hydride.

- Electrophilic Aromatic Substitution: Chlorination followed by amination can also be employed to introduce the amino group at the desired position on the thiophene ring .

2-Amino-3-chlorothiophenol has several applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various medicinal compounds, particularly those with antimicrobial and anti-inflammatory properties.

- Material Science: Its unique chemical structure allows it to be used in developing novel materials, including polymers and dyes.

- Agricultural Chemicals: Compounds derived from it may function as agrochemicals, targeting pest control or enhancing crop protection .

Interaction studies involving 2-amino-3-chlorothiophenol focus on its reactivity with biological molecules and other chemicals:

- Protein Interactions: Research indicates that this compound can interact with specific proteins, potentially influencing biochemical pathways relevant to disease mechanisms.

- Drug Development: Its derivatives are being studied for their ability to modulate biological targets, providing insights into new therapeutic strategies .

Several compounds share structural similarities with 2-amino-3-chlorothiophenol, each exhibiting unique properties:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Amino-4-chlorothiophenol | C₆H₆ClN₁S₁ | Different chlorine position; potential for similar biological activity. |

| 2-Aminobenzenethiol | C₆H₇N₁S₁ | Lacks chlorine; exhibits distinct reactivity patterns. |

| Thiophenol | C₆H₆S₁ | Basic thiophenol structure; serves as a precursor for various reactions. |

The uniqueness of 2-amino-3-chlorothiophenol lies in its specific positioning of functional groups, which enhances its reactivity compared to similar compounds. This positioning influences both its chemical behavior and biological activity, making it a subject of interest in research and application development .